Heptadecanyl stearate
Description
Overview of Long-Chain Ester Chemistry and Significance
Long-chain esters, often referred to as waxes, are a diverse group of lipids that are widespread in nature, serving crucial functions in both plants and animals. gerli.comnih.govgerli.com They are typically characterized by their water-repellent properties and their solid state at room temperature, which increases with the length of the carbon chains. gerli.com The general structure consists of a long-chain fatty acid linked to a long-chain fatty alcohol. labinsights.nl
The significance of long-chain esters spans several fields:
In nature: They form protective coatings on leaves and fruits to prevent water loss and protect against environmental stressors. nih.gov In animals, they are found in beeswax, the spermaceti of sperm whales, and the sebum of mammalian skin, where they provide lubrication and waterproofing. gerli.comnih.gov
In industry: Their lubricating, plasticizing, and emulsifying properties make them valuable components in a wide array of products. labinsights.nlcymitquimica.com They are utilized in the formulation of cosmetics, personal care products, and as base materials for advanced lubricants. labinsights.nlcymitquimica.com
In research: The study of long-chain esters contributes to our understanding of lipid metabolism, the structure of biological membranes, and the development of new biomaterials. Their synthesis and characterization are ongoing areas of research, with a focus on creating esters with specific thermal and physical properties for applications such as phase change materials for thermal energy storage.
The properties of long-chain esters, such as melting point, boiling point, and viscosity, are highly dependent on the length of their constituent fatty acid and fatty alcohol chains. nih.gov Generally, as the carbon chain length increases, so do the melting point and viscosity. nih.gov
Current Landscape and Research Gaps concerning Heptadecyl Octadecanoate
The current body of scientific literature on heptadecyl octadecanoate specifically is limited. While general research into long-chain esters and wax esters is extensive, heptadecyl octadecanoate has not been the focus of many dedicated studies.
A significant portion of the available information comes from chemical suppliers and databases that list its basic properties. cymitquimica.com Its presence has been identified in the lipid constituents of the stems of Cissus trifoliata, a plant with documented ethnobotanical uses. However, this study did not delve into a detailed characterization of the compound itself.
Structure
2D Structure
Properties
IUPAC Name |
heptadecyl octadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H70O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35(36)37-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-34H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWFGDXZQZYMSMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCCCCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H70O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70302604 | |
| Record name | heptadecyl octadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70302604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
522.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18299-82-6 | |
| Record name | NSC152077 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152077 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | heptadecyl octadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70302604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Heptadecyl Octadecanoate
Conventional Esterification Pathways
Conventional synthesis of heptadecyl octadecanoate typically involves direct esterification of octadecanoic acid (stearic acid) with heptadecanol. This approach often relies on chemical catalysts to achieve high conversion rates.
The most common conventional method for synthesizing esters is the Fischer-Speier esterification, which involves reacting a carboxylic acid with an alcohol in the presence of a strong acid catalyst. masterorganicchemistry.commasterorganicchemistry.com For heptadecyl octadecanoate, this entails the reaction of octadecanoic acid and heptadecanol. Commonly used catalysts are strong mineral acids like sulfuric acid, hydrochloric acid, or organic acids such as p-toluenesulfonic acid. csic.esmdpi.com
To maximize the yield of heptadecyl octadecanoate, the equilibrium of the Fischer esterification must be shifted toward the product side. This is commonly achieved by using one of the reactants, typically the alcohol, in large excess or by removing water from the reaction mixture as it forms. masterorganicchemistry.commasterorganicchemistry.com The optimization of reaction conditions is critical for industrial-scale production. Key parameters that are manipulated include temperature, reaction time, and the molar ratio of reactants.
Research into the esterification of long-chain fatty acids has shown that solid acid catalysts, such as ion-exchange resins (e.g., Amberlyst-16) or acid-activated clays, can be effective alternatives to corrosive soluble acids. csic.esmdpi.com These heterogeneous catalysts simplify product purification, are often reusable, and can lead to high conversion yields. csic.es For instance, studies on similar long-chain esters have demonstrated that high temperatures (e.g., 120-150 °C) and specific catalyst concentrations are crucial for achieving high yields in a timely manner. csic.esmdpi.com
| Catalyst | Reactants | Molar Ratio (Acid:Alcohol) | Temperature (°C) | Time (h) | Conversion/Yield (%) | Reference |
| Amberlyst-16 | Lauric Acid & 2-EHA | 1:1.25 | 140 | - | >98 | csic.es |
| KSF/0 Clay | Stearic Acid & Ethanol | - | 150 | 3 | 93 | mdpi.com |
| H₂SO₄@C | Lauric Acid & 2-EHA | 1:1 | 120 | 6 | ~99 | csic.es |
This table presents data from the synthesis of similar long-chain esters to illustrate typical optimization parameters and outcomes.
Biocatalytic Synthesis Routes via Enzymatic Esterification
Biocatalytic synthesis has emerged as a sustainable and highly specific alternative to conventional chemical methods for producing wax esters. researchgate.net This "green" approach utilizes enzymes, typically lipases, to catalyze the esterification reaction under milder conditions, often leading to higher purity products with fewer side reactions. nih.gov
Lipases (EC 3.1.1.3) are enzymes that naturally catalyze the hydrolysis of fats but can also effectively drive the synthesis of esters in non-aqueous environments. nih.govmdpi.com For industrial applications, lipases are commonly immobilized on solid supports. mdpi.com This process enhances enzyme stability, simplifies the separation of the catalyst from the product, and allows for the reuse of the enzyme over multiple reaction cycles. mdpi.com
Two of the most widely used and effective lipases for ester synthesis are from Candida antarctica (specifically lipase B, or CALB) and Thermomyces lanuginosus (TLL). nih.govmdpi.com
Candida antarctica Lipase B (CALB): CALB is a highly efficient and versatile biocatalyst used for a wide range of esterification and transesterification reactions. nih.govbcrec.id It is known for its high activity and stability, making it a popular choice for synthesizing specialty esters. pan.olsztyn.plrsc.org
Thermomyces lanuginosus Lipase (TLL): TLL is a thermophilic enzyme, meaning it is stable and active at higher temperatures. mdpi.commdpi.com This property can be advantageous for increasing reaction rates and enhancing the solubility of long-chain substrates like octadecanoic acid and heptadecanol. mdpi.com
These lipases are capable of catalyzing the synthesis of various wax esters with high conversion rates. nih.govresearchgate.net
Optimizing the enzymatic synthesis of heptadecyl octadecanoate is crucial for achieving high conversion and selectivity. Several process parameters significantly influence the reaction outcome. These include temperature, substrate molar ratio, and removal of byproducts. mdpi.com Temperature is a critical factor; while higher temperatures can increase reaction rates, excessive heat can lead to enzyme denaturation. nih.govmdpi.com For TLL, its thermostability allows for reactions at higher temperatures, which can be beneficial. mdpi.com The molar ratio of the substrates (octadecanoic acid to heptadecanol) also plays a key role, with an excess of one substrate potentially increasing the conversion rate. nih.gov
Enzyme loading, defined as the amount of enzyme used relative to the amount of substrate, is a critical parameter in process optimization. nih.gov Increasing the enzyme loading generally leads to a faster reaction rate and higher conversion in a shorter time. researchgate.net However, there is an optimal loading level beyond which the increase in conversion rate becomes negligible. This may be due to mass transfer limitations or substrate inhibition. Finding the optimal enzyme loading is essential for balancing reaction efficiency with the cost of the biocatalyst. Studies on the synthesis of other wax esters have shown that an optimized lipase dosage can lead to conversion rates exceeding 95%. researchgate.net
| Enzyme | Substrates | Enzyme Loading (% w/w of acid) | Temperature (°C) | Time (h) | Conversion (%) | Reference |
| Immobilized Candida sp. 99-125 | Oleic Acid & Cetyl Alcohol | 2.5 | 40 | 24 | 95 | researchgate.net |
| Immobilized Candida sp. 99-125 | Oleic Acid & Cetyl Alcohol | 10 | 40 | 8 | 98 | researchgate.net |
| Candida rugosa Lipase | Stearic Acid & Various Alcohols | 7.0 kU | 40-60 | 24-120 | >90 | nih.gov |
| Candida rugosa Lipase | Stearic Acid & Various Alcohols | 35.0 kU | 40-60 | 24-120 | >90 | nih.gov |
This table illustrates the effect of enzyme loading on the synthesis of similar wax esters. Conversion rates can be significantly influenced by the amount of biocatalyst used.
Process Optimization for Enhanced Conversion and Selectivity
Molar Ratio Effects on Esterification Efficiency
For the synthesis of similar long-chain esters, studies have shown that varying the molar ratio of alcohol to fatty acid has a direct impact on the conversion efficiency. For instance, in the lipase-catalyzed synthesis of alkyl stearates, the alcohol-to-stearic acid molar ratio was found to be a crucial variable. mdpi.com Research on the enzymatic synthesis of various wax esters has demonstrated that an excess of the alcohol component can enhance the esterification rate. However, an excessively high molar ratio of alcohol can sometimes lead to enzyme inhibition or create challenges in downstream purification.
The optimal molar ratio is often determined empirically for a specific enzyme and reaction conditions. For the synthesis of palm-based wax esters using Lipozyme, an optimal molar ratio of oleyl alcohol to palm oil was found to be 3:1. researchgate.net In the synthesis of polyglycerol-2 stearic acid esters, adjusting the molar ratio of polyglycerol-2 to stearic acid from 1:1.5 to 1:1.8 was necessary to avoid the accumulation of unreacted polyglycerol and ensure a homogeneous product. nih.gov
Table 1: Representative Effect of Molar Ratio on the Enzymatic Synthesis of Long-Chain Esters
| Molar Ratio (Alcohol:Fatty Acid) | Conversion (%) |
| 1:1 | 75 |
| 2:1 | 88 |
| 3:1 | 95 |
| 4:1 | 93 |
Note: This data is illustrative and based on typical results for the enzymatic synthesis of long-chain wax esters, not specifically heptadecyl octadecanoate.
Influence of Temperature and Water Activity on Reaction Kinetics
Temperature:
Temperature plays a dual role in the enzymatic synthesis of heptadecyl octadecanoate. An increase in temperature generally enhances the reaction rate by increasing the kinetic energy of the molecules and reducing the viscosity of the reaction mixture, thereby improving mass transfer. However, lipases, the enzymes commonly used for esterification, are susceptible to thermal denaturation at elevated temperatures.
For the synthesis of alkyl stearates using Candida rugosa lipase, temperatures are typically evaluated in the range of 40 to 60 °C. mdpi.com Studies on the synthesis of octyl oleate have shown higher conversions at temperatures between 45 and 60 °C. mdpi.com Beyond the optimal temperature, a decline in enzyme activity is observed due to denaturation. For example, in the synthesis of a glucose lauric ester, yields increased from 22% at 40 °C to 76% at 55 °C, but decreased at 60 °C, indicating thermal denaturation of the lipase. mdpi.com The optimal temperature for the synthesis of palm-based wax esters was found to be in the range of 40-50°C. researchgate.net
Table 2: Representative Influence of Temperature on Esterification Conversion
| Temperature (°C) | Conversion (%) |
| 30 | 65 |
| 40 | 85 |
| 50 | 94 |
| 60 | 82 |
Note: This data is illustrative and based on typical results for the enzymatic synthesis of long-chain wax esters, not specifically heptadecyl octadecanoate.
Water Activity:
Water activity (aw) is a crucial parameter in lipase-catalyzed reactions as water is both a product of esterification and essential for maintaining the enzyme's catalytically active conformation. In non-aqueous media, a certain amount of water is necessary to preserve the enzyme's flexibility. However, as esterification is a reversible reaction, an excess of water can shift the equilibrium towards hydrolysis, thereby reducing the ester yield.
The optimal water activity for esterification is typically low. For the synthesis of sugar esters, it has been reported that water activity should not exceed 0.6 to suppress product hydrolysis. researchgate.net In some cases, the lowest water activity leads to the highest conversion yield and initial reaction rate. researchgate.net During ester synthesis in a solvent-free system, the water activity can increase as the reaction progresses. nih.gov To maintain a low water activity and drive the reaction towards ester formation, methods for in-situ water removal, such as passing a stream of dry air, can be employed, which has been shown to achieve 95–99% conversion to the ester. fao.org
Green Chemistry Principles in Heptadecyl Octadecanoate Synthesis
The synthesis of heptadecyl octadecanoate can be approached through the lens of green chemistry, which aims to design chemical products and processes that reduce or eliminate the use or generation of hazardous substances. The application of enzymatic catalysts, such as lipases, is a cornerstone of green chemistry in this context.
Key green chemistry principles applicable to the synthesis of heptadecyl octadecanoate include:
Catalysis: The use of lipases as catalysts is superior to stoichiometric reagents. fao.org Lipases are biodegradable, operate under mild reaction conditions (moderate temperature and pressure), and exhibit high selectivity, which minimizes the formation of by-products. iastate.edu
Atom Economy: Enzymatic esterification is an atom-economical reaction, where the majority of the atoms from the reactants are incorporated into the final product, with water being the only by-product.
Use of Renewable Feedstocks: Heptadecanol and octadecanoic acid can be derived from renewable plant and animal sources, aligning with the principle of using renewable raw materials. isca.me
Safer Solvents and Auxiliaries: Enzymatic synthesis can often be performed in solvent-free systems, where one of the reactants acts as the solvent. nih.govajgreenchem.com This eliminates the need for potentially hazardous organic solvents.
Design for Energy Efficiency: The mild reaction temperatures required for enzymatic synthesis contribute to lower energy consumption compared to traditional chemical methods that often require high temperatures. fao.org An enzymatic process for wax ester synthesis was found to consume 34% less energy than chemical esterification. fao.org
Exploration of Novel Synthetic Strategies
Transesterification Approaches for Heptadecyl Octadecanoate Production
Transesterification, also known as alcoholysis, is an alternative enzymatic route for the synthesis of heptadecyl octadecanoate. In this approach, an existing ester reacts with an alcohol in the presence of a catalyst to form a new ester and a new alcohol. For the production of heptadecyl octadecanoate, this could involve the reaction of a triglyceride (containing stearoyl groups) or a simple alkyl stearate (like methyl stearate) with heptadecanol.
Lipase-catalyzed transesterification offers several advantages, including mild reaction conditions and high selectivity. isca.me This method is widely used for the production of biodiesel (fatty acid methyl esters) from oils and fats. isca.me In the context of wax ester synthesis, transesterification of vegetable oils with long-chain alcohols can be employed. isca.me For instance, wax esters have been synthesized through the transesterification of palm oil with oleyl alcohol. researchgate.net The reaction is reversible, and an excess of the alcohol is typically used to drive the equilibrium towards the formation of the desired wax ester. isca.me
Derivatization from α-Olefins and Fatty Acids
A novel synthetic route to wax esters involves the derivatization of α-olefins. This method provides an alternative to the direct esterification of fatty acids and fatty alcohols. One such approach involves the reaction of an α-olefin, such as 1-octadecene, with N-bromosuccinimide (NBS) and a long-chain fatty acid in a suitable solvent at room temperature. acs.org
This reaction leads to the formation of brominated wax esters. For example, the reaction of 1-octadecene with lauric acid and NBS yields a mixture of dodecanoic acid 1-bromomethyl heptadecyl ester and dodecanoic acid 2-bromo-octadecyl ester. acs.org While this method results in a brominated product that may require further modification for certain applications, it demonstrates a creative approach to forming the ester bond from readily available petrochemical feedstocks like α-olefins. This pathway highlights the potential for developing new synthetic strategies for wax esters like heptadecyl octadecanoate, potentially starting from 1-heptadecene and octadecanoic acid.
Advanced Characterization and Analytical Methodologies of Heptadecyl Octadecanoate
Chromatographic Separation and Identification Techniques
Chromatography is fundamental to the analysis of Heptadecyl octadecanoate, enabling its separation from other components for subsequent identification and quantification. The choice of technique depends on the sample matrix and the analytical objective.
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a primary tool for the analysis of volatile and semi-volatile compounds like Heptadecyl octadecanoate. In this technique, the compound is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column. The separated compound then enters a mass spectrometer, where it is ionized and fragmented.
The resulting mass spectrum provides a unique fragmentation pattern, acting as a molecular fingerprint that confirms the compound's identity. For Heptadecyl octadecanoate, electron ionization (EI) typically results in characteristic fragments. Key fragmentation patterns include the cleavage of the ester bond and McLafferty rearrangement. The molecular ion peak ([M]+) at m/z 522.9 is often weak or absent due to the molecule's instability after ionization. Purity assessment is achieved by integrating the peak area of Heptadecyl octadecanoate relative to the total area of all peaks in the chromatogram.
Table 1: Typical GC-MS Parameters and Expected Fragments for Heptadecyl Octadecanoate Analysis
| Parameter | Typical Value/Description |
|---|---|
| Column Type | Capillary column (e.g., DB-5ms, 5% phenyl-methylpolysiloxane) |
| Injector Temperature | 250 - 300 °C |
| Carrier Gas | Helium |
| Oven Program | Temperature ramp, e.g., 150 °C to 320 °C at 10 °C/min |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Expected Fragments (m/z) | Fragments corresponding to the fatty acid moiety (e.g., protonated Octadecanoic acid) and the long-chain alcohol, along with characteristic alkyl chain fragments. |
High-Performance Liquid Chromatography (HPLC) is a complementary technique for analyzing long-chain esters, particularly when dealing with non-volatile impurities or thermally sensitive samples. hplc.eu Reversed-phase HPLC (RP-HPLC) is the most common mode used for separating non-polar compounds like Heptadecyl octadecanoate. researchgate.net
In RP-HPLC, a non-polar stationary phase, typically a C18 (octadecylsilyl) silica-based column, is used with a polar mobile phase. csus.edu Due to its significant hydrophobicity, Heptadecyl octadecanoate is strongly retained on the C18 column and requires a mobile phase with a high organic solvent content (e.g., acetonitrile, methanol, or isopropanol) for elution. csus.edujasco-global.com Detection can be challenging due to the lack of a strong chromophore in the molecule. Therefore, detectors such as a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or mass spectrometry are often employed. csus.edu
Table 2: Representative HPLC Conditions for Heptadecyl Octadecanoate
| Parameter | Typical Condition |
|---|---|
| Column | C18 (Octadecyl), 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Isopropanol |
| Flow Rate | 1.0 mL/min |
| Detector | Charged Aerosol Detector (CAD) or Mass Spectrometer (MS) |
For resolving Heptadecyl octadecanoate from complex mixtures containing structurally similar compounds, such as other long-chain esters or isomers, high-resolution capillary gas chromatography is indispensable. sigmaaldrich.com Capillary columns, characterized by their long length (e.g., 30-60 meters) and small internal diameter (<0.32 mm), offer significantly higher separation efficiency compared to older packed columns.
The high number of theoretical plates in these columns allows for the separation of compounds with very subtle differences in boiling points and polarity. This capability is crucial when analyzing natural extracts or industrial products where a homologous series of wax esters may be present, ensuring that the peak corresponding to Heptadecyl octadecanoate is not co-eluting with other components, which is essential for accurate quantification and identification.
Spectroscopic Elucidation of Molecular Structure
Spectroscopic techniques provide detailed information about the molecular structure of Heptadecyl octadecanoate by probing the interaction of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for de novo structure elucidation and verification. Both ¹H (proton) and ¹³C (carbon-13) NMR spectra provide detailed information about the chemical environment of each atom in the molecule.
The ¹H NMR spectrum of Heptadecyl octadecanoate is characterized by several key signals. The triplet corresponding to the protons on the methylene (B1212753) group attached to the ester oxygen (-O-CH ₂-) appears around 4.05 ppm. The triplet for the methylene group alpha to the carbonyl group (-C(=O)-CH ₂-) is found further upfield at approximately 2.28 ppm. The long chains of methylene groups (-(CH₂)n-) produce a large, overlapping signal around 1.25 ppm. Finally, the two terminal methyl groups (-CH₃) from both the heptadecyl and octadecanoyl chains appear as a triplet near 0.88 ppm.
The ¹³C NMR spectrum provides complementary information. nih.gov The carbonyl carbon of the ester group gives a characteristic signal in the downfield region, typically around 174 ppm. The carbon of the methylene group attached to the ester oxygen (-C H₂-O-) appears at approximately 64 ppm. The bulk of the methylene carbons in the alkyl chains resonate in the 22-34 ppm range, while the terminal methyl carbons are found at the most upfield position, around 14 ppm. researchgate.netresearchgate.net
Table 3: Predicted ¹H NMR Chemical Shifts for Heptadecyl Octadecanoate
| Protons | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Terminal -CH ₃ | ~ 0.88 | Triplet |
| Bulk -(CH ₂)n- | ~ 1.25 | Multiplet |
| α to C=O (-C(=O)-CH ₂-) | ~ 2.28 | Triplet |
Table 4: Predicted ¹³C NMR Chemical Shifts for Heptadecyl Octadecanoate
| Carbon Atom | Chemical Shift (δ, ppm) |
|---|---|
| C =O (Ester Carbonyl) | ~ 174 |
| -C H₂-O- (Ester Methylene) | ~ 64 |
| Bulk -(C H₂)n- | 22 - 34 |
Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. biomedscidirect.com The FTIR spectrum of Heptadecyl octadecanoate is dominated by absorption bands characteristic of a long-chain aliphatic ester. nih.gov
The most prominent feature is the intense, sharp absorption band corresponding to the ester carbonyl (C=O) stretching vibration, which typically appears around 1740-1735 cm⁻¹. ieeesem.com Another key feature is the set of strong absorption bands in the 2960-2850 cm⁻¹ region, which are due to the symmetric and asymmetric stretching vibrations of the C-H bonds in the numerous methylene (-CH₂) and methyl (-CH₃) groups of the long alkyl chains. The C-O stretching vibrations of the ester linkage are observed in the 1250-1150 cm⁻¹ region. The presence of these specific bands provides strong evidence for the aliphatic ester structure of the compound.
Table 5: Characteristic FTIR Absorption Bands for Heptadecyl Octadecanoate
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| ~ 2920 & 2850 | C-H Asymmetric & Symmetric Stretch | Alkane (-CH₂, -CH₃) |
| ~ 1740 | C=O Stretch | Ester |
| ~ 1465 | C-H Bend (Scissoring) | Methylene (-CH₂) |
Advanced Mass Spectrometry Techniques (e.g., MALDI-MS for related esters)
Advanced mass spectrometry (MS) techniques are crucial for the detailed structural characterization of long-chain esters like heptadecyl octadecanoate. While traditional methods like Gas Chromatography-Mass Spectrometry (GC-MS) can confirm molecular weight and purity, more sophisticated approaches are needed to understand complex fragmentation and ionization behaviors. nih.gov
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a powerful tool for analyzing high-molecular-weight wax esters with low volatility. nih.govresearchgate.net For the analysis of wax esters, the choice of matrix is critical. Lithium salts of 2,5-dihydroxybenzoic acid (LiDHB) have been shown to be particularly effective, producing molecular adducts with lithium, [M+Li]+. nih.gov This approach allows for the analysis of wax esters with up to 64 carbon atoms. nih.gov Post-source decay (PSD) spectra can be used to induce fragmentation, which primarily yields information related to the acidic portion of the ester, aiding in structural assignment. nih.gov
Other advanced methods, such as Electrospray Ionization (ESI) and Ultraviolet Photodissociation (UVPD), offer complementary information. nih.govcas.cn ESI is effective for analyzing lipids from liquid chromatography effluents, while 213-nm UVPD provides detailed structural data by inducing unique photoinduced cleavages and Norrish-type reactions at the ester moiety. nih.govcas.cn This allows for the precise determination of acyl chain lengths and the localization of double bonds in unsaturated esters. nih.gov Tandem mass spectrometry (MS/MS) experiments, often performed on tandem quadrupole or similar analyzers, are invaluable for elucidating fragmentation pathways through collision-induced dissociation (CID). cas.cnspectroscopyonline.com
Thermal Analysis Methods for Phase Behavior Studies
Differential Scanning Calorimetry (DSC) for Phase Transition Characterization
Differential Scanning Calorimetry (DSC) is a primary technique for investigating the thermal properties and phase behavior of wax esters. perkinelmer.com.ar It measures the heat flow associated with thermal transitions in a material as a function of temperature. For a saturated long-chain ester like heptadecyl octadecanoate, DSC can precisely determine key phase transition parameters. The melting point for heptadecyl octadecanoate has been reported to be 64.7 °C. lookchem.com
DSC analysis involves heating and cooling a sample at a controlled rate to observe transitions such as melting and crystallization. perkinelmer.com.ar The resulting thermogram plots heat flow against temperature. An endothermic peak on heating corresponds to melting, while an exothermic peak on cooling indicates crystallization. perkinelmer.com.arresearchgate.net The peak temperature of the endotherm is taken as the melting point (T_m), and the area under the peak is used to calculate the enthalpy of fusion (ΔH_f), or latent heat, which is a measure of the energy required for the phase change. nih.govtainstruments.com
Studies on various waxes, which are complex mixtures of long-chain compounds including esters, show that DSC thermograms can be intricate. nih.govtainstruments.com Natural waxes often exhibit broad or multiple melting peaks, which can represent the melting of different components or polymorphic forms. tainstruments.comuct.ac.za For a pure, single component like heptadecyl octadecanoate, a sharp, well-defined melting peak is expected. nih.gov The melting temperatures of saturated wax esters are primarily influenced by their total chain length, increasing by 1-2°C for each carbon atom added to the molecule. nih.gov
| Compound | Total Carbons | Melting Point (T_m) | Reference |
|---|---|---|---|
| Heptadecyl Octadecanoate | 35 | 64.7 °C | lookchem.com |
| Saturated Wax Ester (general) | 36 | ~61 °C | nih.gov |
| Saturated Wax Esters (range) | 26-48 | 38-73 °C | nih.govnih.gov |
Microscopic and Surface Characterization Techniques
Electron Microscopy (SEM, TEM) for Morphology Analysis
Electron microscopy provides high-resolution imaging to analyze the morphology of materials at the micro- and nanoscale. Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to visualize the structure of wax ester accumulations.
Studies on wax esters produced by microorganisms, such as Acinetobacter sp., have used TEM to examine the ultrastructure of cellular inclusions. researchgate.net These analyses revealed that the accumulated wax esters form distinct, multilayered, disk-shaped structures within the cells. researchgate.net SEM can be employed to study the surface morphology of materials. For instance, in the characterization of plant epicuticular waxes, SEM images show the distribution and structure of wax platelets on leaf surfaces. colostate.edu These techniques would allow for the visualization of the crystalline habit and surface topography of heptadecyl octadecanoate, revealing how individual molecules assemble into larger structures.
Atomic Force Microscopy (AFM) for Surface Properties
Atomic Force Microscopy (AFM) is a powerful tool for characterizing surface properties at the molecular level without the need for vacuum conditions. researchgate.net AFM can be used to image the topography of wax surfaces and to measure forces at the pico-newton scale. mdpi.comyoutube.com
In studies of plant epicuticular waxes, AFM has been used to observe the very early stages of wax crystal formation on living plant surfaces. researchgate.netscilit.com It can track the regeneration of wax films, which often consist of individual layers with thicknesses of 3–5 nm, and the subsequent growth of three-dimensional crystalline structures. researchgate.net Using AFM in force-distance spectroscopy mode, it is possible to probe the mechanical properties of long-chain molecules on a surface, such as their adhesion to the AFM tip. mdpi.comparksystems.com This provides a highly characteristic signal that can confirm the presence of these molecules. mdpi.com For heptadecyl octadecanoate, AFM could be used to image the packing of individual molecules in a crystal lattice and study the dynamics of crystal growth from a melt or solution.
X-ray Based Techniques for Structural Insights
X-ray based techniques, particularly X-ray Diffraction (XRD), are indispensable for gaining insights into the crystalline structure of long-chain aliphatic compounds like heptadecyl octadecanoate. colostate.edu XRD provides information on the arrangement of molecules in a solid state, including their packing symmetry and layer organization. chemrxiv.org
The XRD patterns of waxes are characterized by two main regions: the "short spacing" peaks at large diffraction angles and the "long spacing" peaks at small angles. colostate.edu
Short spacings reveal the lateral packing of the hydrocarbon chains within the layers. For many plant waxes and long-chain compounds, these peaks correspond to an orthorhombic symmetry of the methylene subcells, with characteristic reflections around 4.13 Å and 3.73 Å. colostate.edu
Long spacings provide information about the thickness of the molecular layers. For long-chain esters, this can indicate whether the molecules are arranged in single or double layers. colostate.edu
Academic Applications and Research Paradigms Involving Heptadecyl Octadecanoate
Fundamental Studies in Biophysical Chemistry
The amphipathic nature of lipids, possessing both hydrophilic and hydrophobic moieties, drives their self-assembly into complex structures that are fundamental to life, such as the lipid bilayer of cell membranes. nih.gov Long-chain esters like heptadecyl octadecanoate, while non-polar, are crucial components of more complex lipid mixtures that form biological interfaces.
Heptadecyl octadecanoate is utilized as a model compound for studying the properties of lipid layers, particularly those found at air-water interfaces. A prime example is the tear film lipid layer (TFLL), the outermost layer of the eye's tear film that prevents evaporation and ensures stability. mdpi.com The TFLL is composed of a thin polar lipid monolayer adjacent to the aqueous layer, which is overlaid by a thicker layer of non-polar lipids, predominantly wax esters and cholesteryl esters. mdpi.com
Researchers use compounds like heptadecyl octadecanoate to create artificial lipid layers that mimic the TFLL. By studying these models, scientists can investigate how the chain length and saturation of non-polar lipids influence the structure, stability, and surface tension of the film. mdpi.com The long, saturated hydrocarbon chains of heptadecyl octadecanoate contribute to the formation of a stable, ordered layer that provides a barrier to evaporation, a key function of the natural tear film.
The creation of artificial systems that mimic biological membranes is a powerful tool for understanding cellular processes. nih.govresearchgate.net While phospholipids are the primary components of cell membrane bilayers, other lipids, including esters, play significant roles in modulating membrane properties. nih.gov Heptadecyl octadecanoate can be incorporated into synthetic membrane systems, such as liposomes or lipid films, to study the impact of non-polar, long-chain molecules on membrane structure and function. mdpi.comnih.gov
In these mimic systems, the presence of long-chain esters can affect:
Membrane Fluidity: The saturated, flexible chains of heptadecyl octadecanoate can intercalate between phospholipid tails, influencing molecular packing and altering the fluidity of the membrane.
Bilayer Thickness: The extended length of the C35 molecule can contribute to an increase in the thickness of the hydrophobic core of the membrane mimic.
Permeability: By modifying the packing and order of the lipid tails, such esters can alter the permeability of the membrane to water and other small molecules. mdpi.com
These studies are crucial for understanding how natural cell membranes maintain their integrity and function in diverse biological environments. nih.gov
The physical state of lipid assemblies is governed by thermodynamic principles. Long-chain esters like heptadecyl octadecanoate are excellent subjects for investigating phase behavior due to their well-defined structure. The transition between solid (crystalline) and liquid phases is a key property, characterized by the melting point.
The thermodynamic properties, such as the enthalpy of vaporization and fusion, are correlated with the molecular structure. For homologous series of esters, these properties tend to show a predictable relationship with the number of methylene (B1212753) (-CH2-) groups in the hydrocarbon chains. researchgate.net Studying compounds like heptadecyl octadecanoate allows researchers to refine models that predict the thermodynamic behavior of complex lipids based on their constituent parts. This fundamental knowledge is essential for applications ranging from pharmaceutical formulations to the development of industrial lubricants. researchgate.net
Table 1: Physicochemical Properties of Heptadecyl Octadecanoate
| Property | Value |
|---|---|
| Molecular Formula | C35H70O2 nih.govlarodan.com |
| Molecular Weight | 522.9 g/mol nih.gov |
| IUPAC Name | heptadecyl octadecanoate nih.gov |
| Synonyms | Heptadecyl stearate, Stearic acid, heptadecyl ester larodan.com |
| CAS Number | 18299-82-6 larodan.com |
Contributions to Advanced Materials Science and Engineering
The unique properties of wax esters make them valuable in materials science, where they are used as lubricants, coatings, and components of advanced functional materials.
Heptadecyl octadecanoate is a type of wax ester, a class of compounds widely used in cosmetics, pharmaceuticals, and as specialty lubricants. nih.govebi.ac.uk The synthesis of specific wax esters allows for the precise tailoring of material properties. The production of heptadecyl octadecanoate is typically achieved through the direct esterification of stearic acid (a C18:0 fatty acid) and 1-heptadecanol (a C17:0 fatty alcohol).
This synthesis can be carried out using various catalytic methods:
Acid Catalysis: Traditional methods often use strong acids. More modern, "green" approaches employ solid acid catalysts or recyclable deep eutectic solvents to improve efficiency and reduce environmental impact. ajgreenchem.comcsic.es
Enzymatic Synthesis: Lipases are often used as biocatalysts for the esterification reaction, offering high selectivity and mild reaction conditions. nih.gov
By selecting specific fatty acids and fatty alcohols, researchers can design wax esters with desired characteristics, such as a specific melting point, viscosity, or lubricity, for applications in industries ranging from personal care products to high-performance coatings. nih.gov
The long, rod-like structure of molecules like heptadecyl octadecanoate makes them candidates for investigation in polymer science and the development of functional materials. While not a conventional liquid crystal on its own, its molecular shape is conducive to forming ordered phases, known as lamellar or sheet-like structures, particularly when mixed with other compounds. google.com
In polymer science, long-chain esters can be explored as:
Plasticizers: They can be blended with polymers to increase flexibility and reduce brittleness by embedding themselves between polymer chains.
Components of Self-Assembling Systems: Their amphipathic character, though weak, can drive the formation of ordered nanostructures when combined with more polar molecules.
Building Blocks for Liquid-Crystalline Polymers: The long aliphatic chains are similar to the side chains used in some side-chain liquid-crystalline polymers, which are materials that combine the properties of polymers with the optical and electronic characteristics of liquid crystals.
Research in this area focuses on how the incorporation of well-defined long-chain molecules can influence the macroscopic properties of polymeric materials, leading to the development of new functional materials for electronics, sensors, and advanced coatings.
Table 2: List of Chemical Compounds
| Compound Name |
|---|
| Heptadecyl octadecanoate |
| Heptadecanol |
| Stearic acid |
| Cholesteryl esters |
Role as a Component in Specialty Chemical Synthesis
Heptadecyl octadecanoate and other long-chain wax esters serve as valuable raw materials and intermediates in the synthesis of specialty chemicals. Their utility stems from their composition of long-chain fatty acids and fatty alcohols, which can be liberated through hydrolysis. These components are foundational building blocks for a variety of high-value products used in cosmetics, pharmaceuticals, and industrial lubricants. labinsights.nloup.comalfa-chemistry.com
In specialty synthesis, wax esters can be utilized in several ways:
Source of Precursors: Through chemical or enzymatic hydrolysis, heptadecyl octadecanoate yields 1-heptadecanol and octadecanoic acid. google.com These individual long-chain molecules are more reactive and can be used as precursors for other complex lipids or functionalized molecules. For instance, long-chain fatty alcohols are precursors for the synthesis of certain insect pheromones. google.com
Functional Ingredients: In formulations for cosmetics and lubricants, wax esters are not just precursors but key functional ingredients. alfa-chemistry.comlabinsights.nl Their high hydrophobicity, melting point, and lubricity are desirable properties. Saturated wax esters, in particular, provide structure and emollient properties in creams and can act as tablet-coating agents in the pharmaceutical industry. alfa-chemistry.comresearchgate.net
Bio-based Feedstock: As industries move towards sustainable resources, natural wax esters are gaining prominence as a renewable feedstock. oup.com Heptadecyl octadecanoate, which has been identified in plants like Cissus quadrangularis, represents a class of bio-based molecules that can replace petroleum-derived products in chemical manufacturing. nih.gov
Applications in Advanced Analytical Chemistry Research
The distinct physicochemical properties of heptadecyl octadecanoate make it a useful tool in the field of analytical chemistry, particularly in chromatography and lipid analysis.
While not typically used as the stationary phase itself, the chromatographic behavior of heptadecyl octadecanoate provides insight into the principles governing the separation of nonpolar molecules. The analysis of long-chain wax esters requires specialized chromatographic methods, such as high-temperature gas chromatography (GC), which informs the development and selection of appropriate stationary phases. nih.gov
The separation of these molecules is based on their interaction with the stationary phase. The long alkyl chains (C17 and C18) of heptadecyl octadecanoate exhibit strong hydrophobic interactions. This principle is fundamental to reversed-phase chromatography, where non-polar stationary phases, commonly featuring octadecyl (C18) ligands, are used to separate compounds based on their hydrophobicity. The elution behavior of wax esters on different columns helps researchers understand and optimize the separation of complex lipid mixtures. google.comresearchgate.net Analysis of wax esters is typically performed using high-temperature GC with specific, thermally stable capillary columns.
| Parameter | Description | Reference |
|---|---|---|
| Column Type | DB-1 HT or OV-101 fused-silica capillary column (nonpolar) | google.comnih.gov |
| Column Temperature | Programmed ramp up to 390°C to ensure volatilization of high molecular weight esters. | nih.gov |
| Injector Temperature | High temperature (e.g., 390°C) to prevent sample discrimination. | nih.gov |
| Detection Mode | Flame Ionization Detector (FID) or Mass Spectrometry (MS). | google.com |
| Separation Principle | Resolution is based on total carbon chain length and degree of unsaturation. | google.com |
In lipidomics, accurate quantification of lipid species relies on the use of internal standards. Heptadecyl octadecanoate is well-suited for this role, particularly in the analysis of other wax esters. An ideal internal standard is a compound that is chemically similar to the analyte but does not occur naturally in the sample, or is present at negligible concentrations.
The structure of heptadecyl octadecanoate, containing an odd-chain (C17) alcohol moiety, makes it rare in most biological systems where even-chain lipids predominate. This low natural abundance minimizes interference with endogenous lipids, allowing it to be added to a sample in a known quantity for precise quantification of other lipids. When analyzed by GC-MS, its distinct molecular weight and retention time allow for clear separation and identification. nih.gov
| Property | Advantage in Lipid Analysis | Reference |
|---|---|---|
| Odd-Chain Structure | Rare in most biological systems, preventing overlap with endogenous even-chain lipids. | nih.gov |
| Chemical Similarity | Behaves similarly to other long-chain wax esters during extraction and ionization. | nih.gov |
| High Molecular Weight | Elutes at a predictable time in gas chromatography, allowing for clear separation. | nih.govresearchgate.net |
| Stability | As a saturated ester, it is chemically stable and less prone to degradation during sample preparation. | nih.gov |
Biochemical and Chemical Ecological Investigations
The presence and metabolism of heptadecyl octadecanoate and related compounds in organisms are subjects of study in biochemistry and chemical ecology.
Wax esters are a class of neutral lipids found across the biological kingdom, from plants to insects and marine animals, where they serve as energy reserves and waterproofing agents. wikipedia.org The metabolism of heptadecyl octadecanoate involves its hydrolysis by lipase enzymes into its constituent parts: 1-heptadecanol and octadecanoic acid (stearic acid). wikipedia.org
The metabolic fates of these components are of significant interest:
Octadecanoic Acid (C18:0): A common saturated fatty acid that can be used for energy via beta-oxidation or incorporated into more complex lipids like triglycerides and phospholipids.
1-Heptadecanol: This odd-chain fatty alcohol can be oxidized to its corresponding fatty acid, heptadecanoic acid (C17:0). Odd-chain fatty acids are important biomarkers. Their presence in humans can reflect dietary intake (e.g., from dairy products) or result from endogenous metabolic pathways like alpha-oxidation.
Semiochemicals are signal molecules that mediate interactions between organisms. plantprotection.pl This class includes pheromones (intraspecific communication) and allelochemicals (interspecific communication). Fatty acids, fatty alcohols, and their esters are among the most common classes of insect pheromones, particularly sex pheromones. wikipedia.org
While heptadecyl octadecanoate has not been definitively identified as a specific semiochemical for a particular species, its chemical properties place it within the class of compounds known to have such functions. Long-chain wax esters are major components of the cuticular lipids on the surface of insects, which play a role in preventing water loss and in chemical communication. nih.gov Research has shown that structurally similar wax esters, such as octadecyl hexadecanoate, are recognized as semiochemicals. pherobase.com Furthermore, wax esters are used as precursors in the biotechnological production of insect pheromones and are formulated into dispensers for the controlled release of pheromones in pest management strategies like mating disruption. google.comcontrolledreleasesociety.orgresearchgate.net
| Class | Sub-Class | Function | Reference |
|---|---|---|---|
| Pheromones (Intraspecific) | Sex Pheromones | Attract mates; often fatty acid derivatives. | wikipedia.org |
| Alarm Pheromones | Signal danger to conspecifics. | plantprotection.pl | |
| Allelochemicals (Interspecific) | Kairomones | Benefit the receiver (e.g., a predator detecting prey odor). | plantprotection.pl |
| Allomones | Benefit the emitter (e.g., a plant's defensive chemical). | plantprotection.pl |
Analysis of Ester Profiles in Human Scent Signatures for Research Purposes
The investigation of ester profiles in human scent is a specialized area of research with implications for forensics, disease diagnostics, and understanding human physiology. Human scent is a complex mixture of volatile organic compounds (VOCs) and semi-volatile organic compounds (SVOCs) emanating from the skin. These compounds originate from secretions of the sebaceous, eccrine, and apocrine glands, which are then metabolized by the skin microbiome.
Wax esters are a prominent class of lipids found in human sebum, which is a major contributor to the composition of skin surface lipids. These esters are formed from the combination of a fatty acid and a long-chain alcohol. The specific composition of these wax esters can vary significantly among individuals, suggesting their potential as biomarkers for identification or health status monitoring.
Detailed Research Findings
Comprehensive analyses of human skin lipids, particularly sebum and meibum (a secretion from the meibomian glands in the eyelids), have identified a wide array of wax esters. These studies typically employ advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) to separate and identify individual lipid species.
Research in this area has successfully characterized numerous wax esters, revealing a complex distribution of chain lengths and degrees of saturation in the constituent fatty acids and fatty alcohols. For instance, studies on meibomian gland secretions have quantified dozens of different wax ester species, highlighting the diversity of these compounds in human exocrine gland secretions.
However, a thorough review of the existing scientific literature does not provide evidence for the identification of Heptadecyl octadecanoate as a component of the human scent profile or in the lipid profiles of human skin secretions such as sebum. While a vast number of other esters and wax esters have been meticulously cataloged, this specific C35 wax ester, formed from heptadecanol (a C17 alcohol) and octadecanoic acid (a C18 fatty acid), has not been reported in studies analyzing human scent or skin lipids.
The following table summarizes the classes of esters commonly identified in human skin secretions, based on available research:
| Ester Class | Common Carbon Chain Lengths (Fatty Acid + Alcohol) | Representative Examples Identified in Human Secretions |
| Wax Esters | C30 - C50 | Dodecyl octadecanoate, Octadecyl hexadecanoate, Hexadecyl hexadecanoate |
| Cholesterol Esters | - | Cholesteryl oleate, Cholesteryl palmitate |
| Triglycerides | - | Various combinations of fatty acids |
It is important to note that the absence of evidence is not definitive proof of absence. It is conceivable that Heptadecyl octadecanoate may be present in concentrations below the detection limits of the analytical methods employed in published studies, or that it is a very rare component of the human scent profile. Future research with more sensitive instrumentation and broader analytical approaches may yet identify its presence. Nevertheless, based on the current body of scientific knowledge, an article focusing solely on the role of Heptadecyl octadecanoate in human scent signatures cannot be constructed due to the lack of foundational research identifying this compound in human samples.
Derivatives and Structure Activity Relationship Sar Studies of Heptadecyl Octadecanoate
Synthesis and Characterization of Heptadecyl Octadecanoate Derivatives
The synthesis of derivatives from a long-chain saturated ester like heptadecyl octadecanoate involves leveraging its core components: the octadecanoic acid backbone and the heptadecyl alcohol moiety. Functionalization can be targeted at the alkyl chains or the ester linkage itself, although the latter often involves hydrolysis followed by re-esterification or conversion to other functional groups.
The modification of long-chain saturated esters and their fatty acid precursors is a key strategy for creating novel molecules with tailored properties. The inherent chemical inertness of the long alkyl chains presents a challenge, but several methods have been developed to introduce functionality.
C-H Bond Functionalization : A direct approach to modify the alkyl chain is through C-H activation. Modern catalytic systems, such as those employing cationic Palladium(II) complexes with specialized ligands, have enabled the functionalization of C(sp³)-H bonds at the β-position of esters and ketones. nih.gov This method allows for the introduction of various groups, including aryl and hydroxyl moieties, directly onto the carbon backbone without requiring pre-existing functional groups. nih.gov
Functionalization via Boron Intermediates : For unsaturated fatty acid esters, hydroboration-isomerization is a powerful technique to shift internal double bonds to the terminal position. uantwerpen.be This allows for the introduction of a functional group at the end of the alkyl chain, creating α,ω-bifunctional molecules which are valuable industrial building blocks. uantwerpen.be Although heptadecyl octadecanoate is saturated, this strategy is highly relevant for derivatives synthesized from unsaturated precursors like oleic acid.
Modification at the Ester Group : The ester linkage is a primary site for modification. It can be hydrolyzed to yield the constituent carboxylic acid (octadecanoic acid) and alcohol (heptadecanol), which can then be used in subsequent reactions. Alternatively, bifunctional ligands can enable C(sp³)-H activation reactions directed by the native ester functional group. nih.gov
These strategies allow for the creation of a diverse library of derivatives from a simple long-chain ester scaffold, enabling the exploration of their chemical and physical properties.
Hybrid molecules that combine the lipophilic nature of fatty acids with the diverse functionality of heterocyclic rings have garnered significant interest. rsc.orgnih.gov These compounds are synthesized by incorporating fatty acid chains into various heterocyclic systems, a strategy that can be applied to the octadecanoic acid portion of heptadecyl octadecanoate.
The synthesis of these hybrids often begins with the fatty acid itself or a simple ester derivative. Common strategies include:
Synthesis from Fatty Acid Hydrazides : Fatty acids can be converted to fatty acid hydrazides, which are versatile intermediates. These hydrazides can then be cyclized with reagents like acetonyl acetone (B3395972) to form pyrrole (B145914) derivatives. rsc.org
Reactions of Epoxy Fatty Acids : Epoxy fatty acids, derived from unsaturated fatty acids, can react with amines (e.g., butylamine, lysine) to yield N-substituted long-chain pyrrole fatty acids. rsc.org
Multi-component Reactions : "Click chemistry" principles are often employed for their efficiency and high yields. researchgate.net For instance, fatty nitriles can be converted into terminal tetrazoles, and fatty acid hydrazides can be reacted with various reagents to produce 1,3,4-oxadiazoles. researchgate.net
The table below summarizes various heterocyclic systems synthesized from fatty acid precursors, illustrating the breadth of accessible structures. rsc.orgresearchgate.netcsic.es
| Heterocyclic Ring System | Precursor | Key Reagents/Conditions | Reference |
| 2-Oxotetrahydrofuran | Methyl oleate | Malonic acid, Manganese(III) acetate | rsc.org |
| Pyrrole | Fatty acid hydrazide | Acetonyl acetone, Ethyl alcohol | rsc.org |
| Tetrazole | Fatty nitrile | Sodium azide, Ammonium chloride | researchgate.net |
| 1,3,4-Oxadiazole | Fatty acid hydrazide | Acetic anhydride, heat | researchgate.net |
| 3,1-Benzoxazin-4-one | 2-Hydroxyheptadecanoic acid chloride | Anthranilic acid | csic.es |
These synthetic routes demonstrate that the long alkyl chain of octadecanoic acid can serve as a lipophilic tail for a wide array of pharmacologically relevant heterocyclic heads. rsc.org
Elucidating Structure-Activity Relationships
Understanding how structural modifications impact the functionality of long-chain esters is crucial for designing molecules with specific properties. SAR studies typically focus on the effects of the alkyl chains and the nature and position of the functional groups.
The length and degree of saturation of the alkyl chains in fatty acid esters are primary determinants of their physical properties and molecular interactions.
Physical and Thermal Properties : Studies on various ester systems show a clear correlation between alkyl chain length and physical characteristics. In dicarboxylic acid-based esters, for example, longer linear alcohol chains lead to higher flash points and better oxidation stability. srce.hr Conversely, in polyacrylate network materials, the glass transition temperature (Tg) is significantly influenced by the length of the alkyl ester side chain; Tg increases as the number of carbons in the alkyl chain decreases from butyl to methyl acrylate. mdpi.com This is because shorter, less flexible chains restrict polymer backbone mobility more effectively. mdpi.com The presence of unsaturation, particularly cis-double bonds, introduces kinks into the alkyl chain, preventing tight molecular packing and leading to weaker intermolecular interactions and lower melting points. nih.gov
The following table, derived from data on poly(alkyl acrylate) networks, illustrates the direct impact of alkyl ester chain length on the glass transition temperature (Tg), a key parameter for material functionality. mdpi.com
| Monomer | Alkyl Chain | Glass Transition Temperature (Tg) of Linear Homopolymer |
| Methyl Acrylate (MA0) | -CH₃ | 10 °C |
| Ethyl Acrylate (EA0) | -CH₂CH₃ | -24 °C |
| Butyl Acrylate (BA0) | -(CH₂)₃CH₃ | -54 °C |
Reaction Kinetics and Molecular Interactions : The length of the alkyl chain can also create steric and inductive effects that influence chemical reactivity. In acid-catalyzed esterification, the reaction rate tends to decrease as the carbon chain of the carboxylic acid increases. researchgate.net This is attributed to increased steric hindrance and an inductive effect that reduces the electrophilicity of the carbonyl carbon. researchgate.net Furthermore, in porous polymers designed for oil-water separation, the efficiency of interaction with oils improves as the length of the oil's alkyl chain increases, due to enhanced entanglement effects between the polymer's functional groups and the oil molecules. mdpi.com
The ester linkage is a polar functional group that plays a critical role in mediating intermolecular forces. While its position is fixed in a simple monoester like heptadecyl octadecanoate, its orientation and interaction with neighboring molecules define the material's bulk properties.
Molecular Packing and Dimerization : The ester group is responsible for the primary intermolecular interactions of the chain with its neighbors. nih.gov In the liquid state, fatty acid methyl esters (FAMEs) are thought to arrange in a head-to-head conformation to maximize polar interactions. nih.gov Resonance structures within the ester group create polarized hydrogens on the methyl carbon that can form weak interactions with the carbonyl oxygen of an opposing molecule. nih.govresearchgate.net This is a weaker interaction compared to the strong hydrogen-bonded dimers formed by free carboxylic acids, which significantly affects the translational and segmental motion of the molecules. researchgate.net
Hydrogen Bonding and Solvation : The ester group can act as a hydrogen bond acceptor. mdpi.com The lone pair of electrons on the oxygen atoms of the ester group can interact with hydrogen bond donors, influencing solubility and interactions in polar environments. This interaction is crucial in contexts such as the separation of FAMEs on highly polar gas chromatography columns, where hydrogen bonding between the ester group and the stationary phase contributes to retention and separation. mdpi.com
Chemical Stability : The ester linkage is susceptible to hydrolysis, especially under acidic or basic conditions. taylorandfrancis.com This reactivity is fundamental to the biological role of many lipids and is a key consideration in the design of prodrugs, where an ester linkage may be intentionally included to be cleaved by esterases in the body, releasing the active drug. taylorandfrancis.com The stability of the linkage is a critical factor in the long-term storage and application of ester-based materials. taylorandfrancis.com
Environmental Fate and Degradation Research of Heptadecyl Octadecanoate Excluding Safety Profiles
Academic Investigations into Biodegradation Pathways and Mechanisms
The primary mechanism for the environmental breakdown of wax esters like heptadecyl octadecanoate is biodegradation by microorganisms. The initial and rate-limiting step is the enzymatic hydrolysis of the ester bond. This cleavage, catalyzed by esterase enzymes, releases the constituent long-chain fatty alcohol (heptadecanol) and fatty acid (octadecanoic acid). nih.govresearchgate.net
Once hydrolysis occurs, the subsequent degradation pathways of the resulting alcohol and acid are well-understood. The long-chain alcohol is typically oxidized to its corresponding aldehyde and then to a carboxylic acid. This fatty acid, along with the one from the initial hydrolysis, is then catabolized through the β-oxidation cycle. europa.eu In this process, the fatty acid chain is progressively shortened by two carbons at a time, producing acetyl-CoA, which enters the central metabolic pathways of microorganisms (e.g., the TCA cycle) for energy production and cell biomass creation. europa.eu
Scientific investigations differentiate between degradation processes occurring in the presence (aerobic) or absence (anaerobic) of oxygen.
Aerobic Degradation: In aerobic environments, microorganisms readily degrade the hydrolysis products of wax esters. The degradation of long-chain fatty acids requires a transport mechanism, such as the carnitine shuttle, to move the molecules across the mitochondrial membrane for β-oxidation to occur. teamaquafix.com Studies on similar long-chain compounds show that bacteria can effectively utilize the alkyl chains as a source of carbon and energy. europa.eu Research on the aerobic degradation of isoprenoid wax esters by marine bacteria demonstrated that the initial transformation is hydrolysis into an acid and an alcohol, which are then metabolized. nih.gov This process is considered the principal pathway for the complete mineralization of such compounds in oxygen-rich settings.
Anaerobic Degradation: The fate of long-chain esters in anaerobic conditions is more complex. While some research suggests that wax esters can be preserved in anoxic sediments, other studies indicate that anaerobic biodegradation is possible. earthdoc.org In the absence of oxygen, an alternative to β-oxidation is hydrolysis performed by a different consortium of bacteria. teamaquafix.com This process breaks down long-chain fatty acids into shorter chains that can be used by acid-generating bacteria, which in turn support methanogenic bacteria. teamaquafix.com
Interestingly, some unique anaerobic processes exist. For example, the microalga Euglena gracilis performs "wax ester fermentation" under anaerobic conditions, where it converts storage carbohydrates into wax esters composed of C10-C18 fatty acids and alcohols. researchgate.net Furthermore, studies with sulfate-reducing bacteria have shown the formation of wax esters during the anaerobic degradation of other alkyl substrates. earthdoc.org However, in a study of certain marine bacteria, the production of wax esters from ketone metabolism ceased under denitrifying (anaerobic) conditions, suggesting the enzymatic processes involved were oxygen-dependent. nih.gov
Table 1: Comparison of Aerobic and Anaerobic Degradation Principles for Wax Esters This table is based on general principles of long-chain fatty acid and ester degradation.
| Process | Key Requirement | Initial Step | Primary Degradation Pathway | Typical End Products | Relevant Research Findings |
|---|---|---|---|---|---|
| Aerobic Degradation | Oxygen | Ester Hydrolysis | β-Oxidation | Carbon Dioxide, Water, Biomass | Considered the main pathway for complete degradation. nih.govteamaquafix.com |
| Anaerobic Degradation | Absence of Oxygen | Ester Hydrolysis | Fermentation / Anaerobic Respiration | Methane, Carbon Dioxide, Shorter Fatty Acids | Can be slower; performed by different microbial consortia. teamaquafix.comearthdoc.org |
Research on Environmental Transformation Processes
Beyond direct biodegradation, heptadecyl octadecanoate can be altered by other environmental processes. The most significant abiotic transformation process is hydrolysis. In aqueous environments, the ester bond can be chemically hydrolyzed, a reaction that is the reverse of its formation. researchgate.net This process splits the molecule into stearic acid and heptadecanol, making them available for microbial uptake. researchgate.net
Methodologies for Assessing Environmental Persistence and Mobility
The environmental persistence and mobility of a chemical determine its potential for widespread distribution and long-term presence in ecosystems. acs.org Due to its very low water solubility and high molecular weight, heptadecyl octadecanoate is expected to have low mobility and a strong tendency to adsorb to soil, sediment, and organic matter. cymitquimica.comresearchgate.net Research on other high molecular weight esters shows they tend to transfer from the water column to sediment. researchgate.net
Persistence is often assessed through standardized biodegradability tests. The OECD 301 series of guidelines provides a framework for screening chemicals for "ready biodegradability" in aerobic aqueous systems. oecd.orgfao.orgchristeyns.com These tests run for 28 days and measure degradation by tracking parameters like the consumption of dissolved organic carbon (DOC), oxygen demand, or the evolution of carbon dioxide. oecd.orgfao.org To be classified as "readily biodegradable," a substance must reach a specific degradation threshold (e.g., 60% of its theoretical CO₂ production) within a 10-day window during the 28-day test period. fao.org Chemicals that fail this stringent test may still be inherently biodegradable, but at a slower rate.
Table 2: Overview of OECD 301 Ready Biodegradability Test Methods This table summarizes standard methodologies used to assess the persistence of organic chemicals.
| OECD Guideline | Method Name | Parameter Measured | "Ready" Pass Level (% Degradation) |
|---|---|---|---|
| 301 A | DOC Die-Away | Dissolved Organic Carbon (DOC) | ≥ 70% |
| 301 B | CO₂ Evolution (Sturm Test) | Carbon Dioxide (CO₂) Production | ≥ 60% |
| 301 C | MITI (I) | Biochemical Oxygen Demand (BOD) | ≥ 60% |
| 301 D | Closed Bottle | Biochemical Oxygen Demand (BOD) | ≥ 60% |
| 301 E | Modified OECD Screening | Dissolved Organic Carbon (DOC) | ≥ 70% |
| 301 F | Manometric Respirometry | Biochemical Oxygen Demand (BOD) | ≥ 60% |
Future Directions and Emerging Research Avenues for Heptadecyl Octadecanoate
Integration of Computational Chemistry and Molecular Dynamics Simulations
The application of computational chemistry and molecular dynamics (MD) simulations represents a significant frontier in understanding the physicochemical properties and behavior of heptadecyl octadecanoate at a molecular level. Although direct computational studies on this specific ester are not yet prevalent, the groundwork has been laid by simulations of analogous long-chain molecules and esters. mdpi.comnih.govresearchgate.netfau.deacs.orgmdpi.com
Future research will likely employ MD simulations to investigate the self-assembly of heptadecyl octadecanoate molecules. mdpi.comresearchgate.netfau.deacs.org These studies can provide insights into how these molecules organize themselves in various environments, which is crucial for understanding their function in biological contexts and for designing novel materials. For instance, simulations could model the formation of micelles or other aggregates in aqueous solutions, revealing the structural and energetic factors that drive these processes.
Furthermore, computational models can predict a range of physical properties, such as melting point, viscosity, and solubility, which are vital for industrial applications. By understanding these properties at a molecular level, researchers can better predict how heptadecyl octadecanoate will behave in different formulations and under various conditions. This predictive capability can accelerate the development of new products containing this wax ester.
Table 1: Potential Applications of Computational Modeling for Heptadecyl Octadecanoate
| Research Area | Computational Technique | Potential Insights |
| Material Science | Molecular Dynamics (MD) Simulations | Understanding of self-assembly, aggregation, and phase behavior. |
| Formulation Development | Quantum Mechanics (QM) and MD Simulations | Prediction of solubility, viscosity, and interaction with other molecules. |
| Biological Systems | MD Simulations | Elucidation of interactions with biological membranes and proteins. |
Development of Hyphenated Analytical Techniques for Complex Matrices
The accurate detection and quantification of heptadecyl octadecanoate in complex biological and environmental samples necessitate the development and application of advanced analytical techniques. Hyphenated techniques, which combine a separation method with a detection method, are particularly powerful for this purpose. wesleyan.edunih.govmdpi.comresearchgate.netnih.gov
Gas chromatography-mass spectrometry (GC-MS) is a well-established technique for the analysis of wax esters and other long-chain lipids. nih.govresearchgate.netmdpi.comresearchgate.netresearchgate.netscholarsresearchlibrary.com Future research will focus on optimizing GC-MS methods for the specific detection of heptadecyl octadecanoate in various matrices, such as plant extracts. nih.govmdpi.comscholarsresearchlibrary.com This includes the development of specific derivatization techniques to enhance its volatility and improve its chromatographic separation from other similar compounds.
Liquid chromatography-mass spectrometry (LC-MS) offers a complementary approach, particularly for less volatile compounds or for analyses that require milder ionization techniques. wesleyan.edumdpi.com The development of novel LC-MS methods, including the use of different column chemistries and mobile phases, will be crucial for the comprehensive lipidomic analysis of samples containing heptadecyl octadecanoate. Furthermore, the coupling of supercritical fluid chromatography (SFC) with MS is an emerging area that could offer advantages in terms of speed and efficiency for the analysis of nonpolar lipids like wax esters.
Recent advancements in mass spectrometry, such as high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS), will enable more confident identification and structural elucidation of heptadecyl octadecanoate and its potential metabolites in intricate biological systems. nih.gov
Exploration of Novel Biocatalytic Systems for Sustainable Production
The chemical synthesis of long-chain esters often requires harsh conditions and may not be environmentally friendly. Biocatalysis, the use of enzymes to catalyze chemical reactions, presents a sustainable and highly selective alternative for the production of heptadecyl octadecanoate. scispace.comcatalysts.comseqens.comspinchem.comwikipedia.org
Lipases are a class of enzymes that have been extensively studied for their ability to catalyze the synthesis of esters, including wax esters. nih.govsemanticscholar.orgresearchgate.netnih.govresearchgate.net Future research will focus on identifying and engineering lipases with high specificity and efficiency for the esterification of heptadecanoic acid (or its derivatives) with octadecanol. This could involve screening for novel lipases from various microbial sources or using protein engineering techniques to improve the performance of existing enzymes.
Another promising avenue is the exploration of wax synthases, enzymes that are naturally involved in the biosynthesis of wax esters in organisms. agrenew.com.auoup.com By harnessing the power of these specialized enzymes, it may be possible to develop whole-cell biocatalytic systems for the production of heptadecyl octadecanoate from renewable feedstocks. This approach aligns with the principles of green chemistry and offers a pathway to the sustainable manufacturing of this specialty chemical. scispace.com
Table 2: Potential Biocatalysts for Heptadecyl Octadecanoate Synthesis
| Enzyme Class | Potential Advantages | Research Focus |
| Lipases | Broad substrate specificity, commercially available. | Screening for specific lipases, optimization of reaction conditions. |
| Wax Synthases | High specificity for wax ester synthesis. | Identification and characterization of novel wax synthases, metabolic engineering of host organisms. |
Interdisciplinary Research with Biological and Environmental Sciences to Understand Broader Roles
Understanding the biological and environmental significance of heptadecyl octadecanoate requires a collaborative, interdisciplinary approach. Its presence in Cissus quadrangularis suggests a potential role in the plant's biology. nih.govresearchgate.netbiorxiv.orgafricanjournalofbiomedicalresearch.com
In the context of plant science, research could investigate the function of heptadecyl octadecanoate in the plant cuticle, which serves as a protective barrier against water loss and external stressors. youtube.comnih.gov Studies could explore how the concentration and composition of this wax ester vary in response to different environmental conditions, providing insights into its role in plant adaptation.
From a biological activity perspective, long-chain fatty acids and their esters have been shown to possess a range of biological activities. rsc.org Future studies could explore the potential antimicrobial, anti-inflammatory, or other therapeutic properties of heptadecyl octadecanoate. This would involve in vitro and in vivo assays to determine its efficacy and mechanism of action.
Environmentally, the fate and impact of heptadecyl octadecanoate are important considerations. Research into its biodegradability will be crucial to assess its environmental persistence. acs.orgresearchgate.net Understanding how this compound is broken down by microorganisms in soil and water will inform its potential applications and environmental risk assessment.
Q & A
Basic: What methodologies are recommended for synthesizing and characterizing heptadecyl octadecanoate in laboratory settings?
Answer: Heptadecyl octadecanoate can be synthesized via esterification reactions, where heptadecanol reacts with octadecanoic acid under acid catalysis. Characterization typically involves gas chromatography-mass spectrometry (GC-MS) to confirm molecular weight and purity, complemented by nuclear magnetic resonance (NMR) spectroscopy for structural elucidation. For reproducibility, standardized protocols for solvent selection and reaction conditions (e.g., temperature, catalyst concentration) should be documented, with purity thresholds ≥97% verified using internal standards like methyl octadecanoate .
Basic: Which analytical techniques are critical for confirming the identity and purity of heptadecyl octadecanoate?
Answer: Key techniques include:
- GC-MS : To resolve co-eluting peaks and quantify impurities, with system suitability criteria (e.g., resolution factor ≥2.0 between derivatized analogs) .
- HPLC : For non-volatile impurities, using C18 columns and UV detection.
- NMR (¹H/¹³C) : To confirm ester linkage integrity and alkyl chain conformation.
Cross-validation with reference spectra from databases (e.g., NIST) ensures accuracy .
Advanced: How should researchers design experiments to evaluate heptadecyl octadecanoate’s bioactivity in arthropod repellency studies?
Answer: Controlled field trials should include:
- Dose-response groups : Varying concentrations (e.g., 0.1–10 mg/mL) applied to experimental bee colonies, with control groups receiving placebo treatments.
- Brood monitoring : Quantify egg-laying rates and mite infestation via frozen brood frame analysis, as done in Udine University’s apiary experiments .
- Data collection : Use automated mite-counting trays and multivariate analysis (PCA) to correlate compound concentration with repellency efficacy .
Advanced: How can contradictions in heptadecyl octadecanoate’s dual role in brood stimulation vs. mite repellency be resolved?
Answer: Contradictions arise from confounding variables (e.g., colony size, environmental stressors). Researchers should:
- Isolate variables : Use factorial designs to test brood stimulation and mite repellency independently.
- Mechanistic studies : Apply isotopic labeling to track heptadecyl octadecanoate distribution in bees and mites, clarifying whether brood effects are direct or queen-mediated .
- Statistical modeling : Employ partial least squares regression (PLSR) to disentangle correlated outcomes .
Advanced: What statistical methods are appropriate for analyzing dose-response relationships in heptadecyl octadecanoate studies?
Answer:
- ANOVA with post-hoc tests : For comparing mite mortality rates across dose groups.
- Non-linear regression : To model EC50 values for repellency efficacy.
- Survival analysis : For time-dependent effects on bee colony health.
Ensure power analysis is conducted pre-study to determine sample sizes, minimizing Type II errors .
Basic: What protocols are effective for isolating heptadecyl octadecanoate from plant sources like Cissus quadrangularis?
Answer:
- Extraction : Use Soxhlet extraction with hexane/ethyl acetate (3:1) to recover lipid fractions.
- Purification : Fractionate via silica gel column chromatography, eluting with gradient solvents (e.g., 5–20% ethyl acetate in hexane).
- Validation : Confirm identity using TLC (Rf comparison) and GC-MS retention indices .
Advanced: How does heptadecyl octadecanoate’s stereochemistry influence its interactions with biological targets?
Answer: Structural variations (e.g., alkyl chain unsaturation) alter hydrophobicity and binding affinity. For example:
- PCA analysis : Derivatives like heptadecyl 9-octadecenoate (PC1: -0.63) show distinct bioactivity profiles compared to saturated analogs, likely due to enhanced membrane permeability .
- Molecular docking : Simulate interactions with mite chemoreceptors to identify critical binding motifs.
Advanced: What challenges arise when translating heptadecyl octadecanoate’s in vitro activity to in vivo models?
Answer: Key challenges include:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
